molecular formula C5H13ClN2O2S B6221920 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride CAS No. 2758001-73-7

4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride

Cat. No. B6221920
CAS RN: 2758001-73-7
M. Wt: 200.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride, also known as 4-AMT-HCl, is a compound that has been studied extensively in the laboratory setting due to its potential applications in scientific research. 4-AMT-HCl has been found to possess a wide range of biological activities and therapeutic effects, making it a valuable tool for researchers.

Scientific Research Applications

4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride has been studied extensively in the laboratory setting due to its potential applications in scientific research. It has been found to possess a wide range of biological activities and therapeutic effects, making it a valuable tool for researchers. For example, 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride has been used to study the effects of neurotransmitters on the brain, as well as to investigate the role of various proteins in signal transduction pathways. Additionally, 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride has been used to study the effects of drugs on the nervous system, as well as to investigate the role of various enzymes in metabolic processes.

Mechanism of Action

The exact mechanism of action of 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride is not fully understood. However, it is believed to act as an agonist at certain receptors in the brain, such as the serotonin 5-HT2A receptor. Additionally, it has been found to inhibit the reuptake of certain neurotransmitters, such as dopamine and norepinephrine. By binding to these receptors and inhibiting the reuptake of neurotransmitters, 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride is thought to modulate the activity of various neural pathways and thus produce its various effects.
Biochemical and Physiological Effects
4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride has been found to produce a wide range of biochemical and physiological effects. In animal studies, it has been found to produce an antidepressant-like effect, as well as to modulate the release of various neurotransmitters. Additionally, it has been found to reduce locomotor activity and produce sedative-like effects. Additionally, 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride has been found to produce anxiolytic-like effects in animals, as well as to produce anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride is a valuable tool for researchers due to its wide range of applications and its ease of synthesis. Additionally, it has been found to be relatively safe and non-toxic, making it a suitable tool for laboratory experiments. However, it is important to note that 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride has not been approved for human use and its effects in humans are not fully understood. Additionally, its effects in humans may vary from those observed in animal studies, making it important to exercise caution when using 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride in laboratory experiments.

Future Directions

Given the wide range of biological activities and therapeutic effects of 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride, there are numerous potential future directions for research. For example, further research could be conducted to investigate the role of 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride in the treatment of various neurological disorders. Additionally, research could be conducted to investigate the effects of 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride on various metabolic processes, as well as its potential applications in the treatment of cancer. Furthermore, research could be conducted to investigate the potential side effects of 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride in humans, as well as to explore the potential for drug-drug interactions. Finally, research could be conducted to explore the potential for 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride to be used as an adjuvant therapy in the treatment of various diseases.

Synthesis Methods

4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride can be synthesized using a method known as the Hofmann rearrangement, which involves the reaction of an amine with a chloroformate ester in the presence of a strong base. This reaction yields an acylated amine, which can then be hydrolyzed to form the desired 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride. This synthesis method has been found to be simple and efficient, and can be used to produce 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride involves the reaction of 2-methyl-1lambda6,2-thiazinane-1,1-dione with ammonia and hydrochloric acid.", "Starting Materials": [ "2-methyl-1lambda6,2-thiazinane-1,1-dione", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Add 2-methyl-1lambda6,2-thiazinane-1,1-dione to a reaction vessel", "Add ammonia to the reaction vessel and heat to 80-90°C for 2 hours", "Add hydrochloric acid to the reaction mixture to form 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride", "Isolate the product by filtration and wash with water", "Dry the product under vacuum" ] }

CAS RN

2758001-73-7

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.